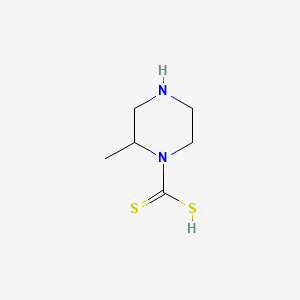

1-Piperazinecarbodithioic acid, 2-methyl-

Description

Historical Development and Significance of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have been recognized for their versatile chemical properties for approximately 150 years. mdpi.com Initially utilized in the 20th century as pesticides and vulcanization accelerators for rubber, their significance in coordination chemistry has grown substantially over the decades. nih.govnih.govijprems.com DTCs are monoanionic, 1,1-dithiolate ligands that are typically prepared through a straightforward reaction between a primary or secondary amine, carbon disulfide, and a base. nih.govmdpi.com

Their prominence in coordination chemistry stems from their exceptional ability to act as strong chelating agents for a vast array of elements. nih.gov They form stable complexes with nearly all transition metals, as well as many main group, lanthanide, and actinide elements. acs.orgnih.gov A key feature of dithiocarbamate ligands is their ability to stabilize metals in various oxidation states, which is attributed to the resonance between a soft dithiocarbamate form and a hard thioureide form. nih.govnih.gov This electronic flexibility, coupled with their planar and sterically non-demanding nature, has made them indispensable ligands in diverse fields, including materials science for the synthesis of metal sulfide (B99878) nanoparticles, and in medicine for the development of novel therapeutic and diagnostic agents. acs.orgf1000research.comnih.gov

Overview of Substituted Piperazine (B1678402) Derivatives in Organic Synthesis and Ligand Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged structure" in medicinal chemistry and drug design due to its frequent appearance in biologically active compounds and FDA-approved drugs. rsc.orgjocpr.commdpi.com The versatile structure of piperazine allows for extensive modification, which can be used to fine-tune the pharmacological and physicochemical properties of a molecule. researchgate.netbohrium.com

In organic synthesis and ligand design, substituted piperazine derivatives are highly valued for several reasons:

Versatile Substitution: The two nitrogen atoms provide sites for substitution, allowing for the creation of a vast library of derivatives with varied electronic and steric properties. jocpr.com

Physicochemical Properties: The piperazine moiety can improve key properties such as aqueous solubility and oral bioavailability, which is crucial in drug development. bohrium.comscilit.com

Structural Scaffolding: It can act as a rigid linker or scaffold to correctly orient other pharmacophoric groups for optimal interaction with biological targets. mdpi.com

These attributes have led to the widespread use of piperazine derivatives in the development of ligands for various metal ions and as key building blocks for compounds with a broad spectrum of therapeutic applications, including anticancer, antihistamine, and antimicrobial agents. rsc.orgnih.gov

Structural Classification of 1-Piperazinecarbodithioic Acid, 2-Methyl- as a Hybrid Chemical Entity

1-Piperazinecarbodithioic acid, 2-methyl- is classified as a hybrid chemical entity that integrates the distinct features of a dithiocarbamate and a substituted piperazine. Its structure consists of:

A dithiocarbamate group (-NCS₂H) attached to one of the nitrogen atoms of the piperazine ring. This functional group imparts the molecule with the strong metal-chelating properties characteristic of all dithiocarbamates.

A 2-methylpiperazine (B152721) ring , which serves as the backbone of the molecule. The piperazine ring provides the structural framework, while the methyl group at the 2-position introduces chirality and specific steric hindrance. This substitution can influence the conformational preferences of the ring and the coordination geometry of its resulting metal complexes.

Table 1: Comparative Properties of Parent Moieties

| Property | Dithiocarbamate Moiety | Piperazine Moiety |

| Functionality | Metal Chelation | Structural Scaffold, Basicity |

| Key Atoms | Two Sulfur Donor Atoms | Two Nitrogen Atoms |

| Typical Role in Complexes | Bidentate Ligand | Linker, Modulator of Solubility |

| Reactivity | Forms stable metal-sulfur bonds | N-alkylation, N-arylation |

Rationale for Academic Investigation of 1-Piperazinecarbodithioic Acid, 2-Methyl-

The academic interest in 1-Piperazinecarbodithioic acid, 2-methyl- is driven by the potential for creating novel metal complexes with tailored properties. By combining the robust metal-binding capacity of the dithiocarbamate group with the structurally and functionally versatile piperazine scaffold, this ligand offers a platform for systematic chemical exploration.

The primary rationale includes:

Tunability of Ligand Properties: The 2-methylpiperazine backbone allows for predictable modifications. The methyl group introduces steric bulk near the coordination site, which can influence the stability, structure, and reactivity of the metal complexes.

Exploration of Novel Coordination Geometries: The specific steric and electronic environment created by the ligand could lead to the formation of metal complexes with unusual coordination numbers or geometries.

Development of Functional Materials: Metal complexes derived from this ligand could be investigated as single-source precursors for the synthesis of nanostructured metal sulfides, where the ligand's decomposition properties are critical. nih.govacs.org

Probing Structure-Activity Relationships: In medicinal inorganic chemistry, this ligand could be used to synthesize metal complexes to study how subtle structural changes (e.g., the presence of the methyl group) affect biological activity. nih.gov

Scope and Objectives of Research on 1-Piperazinecarbodithioic Acid, 2-Methyl-

A comprehensive research program focused on 1-Piperazinecarbodithioic acid, 2-methyl- would typically encompass several key objectives aimed at fully characterizing the ligand and its coordination chemistry.

Research Scope and Objectives:

| Objective | Description |

| Synthesis and Purification | To develop an efficient, high-yield synthetic route for 1-Piperazinecarbodithioic acid, 2-methyl-, likely by reacting 2-methylpiperazine with carbon disulfide in a basic medium. nih.gov |

| Structural Characterization | To fully characterize the ligand using analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis. |

| Synthesis of Metal Complexes | To synthesize a series of novel metal complexes by reacting the ligand with various transition metal salts (e.g., copper, zinc, gold, nickel). |

| Complex Characterization | To determine the structure and properties of the resulting metal complexes using methods like single-crystal X-ray diffraction, UV-Vis spectroscopy, and thermal analysis (TGA/DSC). |

| Investigation of Properties | To study the electrochemical properties of the complexes via techniques like cyclic voltammetry and to evaluate their potential in applications such as catalysis or as precursors to materials. |

Structure

3D Structure

Properties

CAS No. |

5943-90-8 |

|---|---|

Molecular Formula |

C6H12N2S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2-methylpiperazine-1-carbodithioic acid |

InChI |

InChI=1S/C6H12N2S2/c1-5-4-7-2-3-8(5)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |

InChI Key |

HLYCTXRRGDDBOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperazinecarbodithioic Acid, 2 Methyl and Its Derivatives

Established Synthetic Routes to 1-Piperazinecarbodithioic Acid, 2-Methyl-

The traditional synthesis of dithiocarbamates, including the title compound, is a well-documented and robust process. nih.gov It relies on the reaction of a secondary amine with carbon disulfide, typically in the presence of a base.

The fundamental reaction for the formation of 1-Piperazinecarbodithioic acid, 2-methyl-, involves the nucleophilic addition of one of the secondary amine groups of 2-methylpiperazine (B152721) to the electrophilic carbon of carbon disulfide (CS₂).

Mechanism:

Nucleophilic Attack: The nitrogen atom of the 2-methylpiperazine acts as a nucleophile, attacking the central carbon atom of carbon disulfide. The electron pair from the nitrogen forms a new N-C bond.

Electron Shift: Simultaneously, one of the C=S double bonds in carbon disulfide breaks, and the electron pair moves to one of the sulfur atoms, creating a resonance-stabilized dithiocarbamate (B8719985) anion.

Proton Transfer: The initial product is a zwitterionic intermediate. In the presence of a base or another amine molecule, a proton is abstracted from the newly bonded nitrogen atom, yielding the dithiocarbamic acid or its corresponding salt.

The reaction is typically carried out in a suitable solvent at reduced temperatures to control its exothermic nature. The resulting 1-Piperazinecarbodithioic acid, 2-methyl-, is often generated in situ as an alkali metal salt (e.g., sodium or potassium) by including a strong base like sodium hydroxide, which enhances its stability and solubility for subsequent reactions. nih.govresearchgate.net

Optimizing the synthesis of 1-Piperazinecarbodithioic acid, 2-methyl-, involves the careful control of several reaction parameters to maximize product yield and minimize impurities. Key factors include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., Methanol, Ethanol, Acetonitrile) or aqueous systems. | Facilitates the dissolution of the amine and the resulting dithiocarbamate salt. semanticscholar.org |

| Base | Strong bases like NaOH, KOH, or weak bases like ammonia. | Deprotonates the dithiocarbamic acid to form a stable salt, driving the reaction to completion. nih.gov |

| Temperature | Typically low temperatures (0-5 °C) for the initial addition of CS₂. | Controls the exothermic reaction and prevents the decomposition of the dithiocarbamic acid product. nih.gov |

| Stoichiometry | A slight excess of carbon disulfide may be used. | Ensures complete conversion of the starting amine. |

Novel Approaches to the Synthesis of 1-Piperazinecarbodithioic Acid, 2-Methyl-

Recent research has focused on developing more sustainable and efficient methods for dithiocarbamate synthesis, aligning with the principles of green chemistry and exploring the utility of catalytic systems.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For dithiocarbamate synthesis, this has led to several innovative approaches.

Environmentally Benign Solvents: A significant advancement is the use of greener solvents. An established approach involves a one-pot condensation of an amine, carbon disulfide, and an alkyl halide in an ethanol-water solvent mixture at room temperature, eliminating the need for hazardous organic solvents. researchgate.net

Solvent-Free Conditions: One-pot reactions conducted under solvent-free conditions represent a highly atom-economical process for producing dithiocarbamates. organic-chemistry.orgorganic-chemistry.org

Energy Efficiency: Ultrasound-assisted synthesis has been shown to produce piperazine-1-carbodithioates in excellent yields (80-90%) with significantly reduced reaction times, showcasing an energy-efficient alternative to conventional heating. semanticscholar.org

While the core reaction is often catalyst-free, certain methodologies employ catalysts to enhance reaction rates and yields, particularly in more complex synthetic schemes.

Phase Transfer Catalysis: The use of phase transfer catalysts like Triton-B has been reported for the synthesis of cyclic dithiocarbamates, suggesting a potential application for enhancing the reaction of 2-methylpiperazine in biphasic systems. researchgate.net

Transition-Metal Catalysis: Although more common for derivatization reactions (C-S bond formation), copper-catalyzed protocols have been developed for the synthesis of S-aryl dithiocarbamates from aryl iodides and tetraalkylthiuram disulfides. organic-chemistry.org Such catalytic systems could potentially be adapted for specific synthetic pathways involving the 1-piperazinecarbodithioic acid, 2-methyl- moiety.

Derivatization Strategies of 1-Piperazinecarbodithioic Acid, 2-Methyl-

1-Piperazinecarbodithioic acid, 2-methyl-, or its corresponding dithiocarbamate salt, is a versatile intermediate for further chemical modification. Derivatization typically occurs at the sulfur atom, which acts as a soft nucleophile, or at the second nitrogen atom of the piperazine (B1678402) ring.

The most common derivatization is the S-alkylation or S-acylation of the dithiocarbamate group. This is generally achieved by reacting the in situ generated dithiocarbamate salt with a suitable electrophile. This three-component, one-pot reaction (amine, CS₂, electrophile) is an efficient method for creating a diverse range of dithiocarbamate esters. nih.gov

| Derivative Type | Electrophilic Reagent Example | Resulting Structure |

| S-Alkyl Dithiocarbamates | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Ester-like linkage at the sulfur atom (R-S-C(S)-NR'₂) |

| S-Acyl Dithiocarbamates | Acyl halides (e.g., benzoyl chloride) | Thioester linkage at the sulfur atom (R-C(O)-S-C(S)-NR'₂) |

| Bis-dithiocarbamates | Dihaloalkanes (e.g., 1,2-dibromoethane) | Two dithiocarbamate moieties linked by an alkyl chain |

| Complex Heterocycles | N-phenylacetamides, 2(5H)-furanones | Incorporation of the dithiocarbamate into larger, functionalized molecules. semanticscholar.orgnih.gov |

This strategy has been employed to synthesize a wide array of dithiocarbamates containing piperazine groups with varied biological activities. nih.govresearchgate.net For example, a metal-free multicomponent approach reacting secondary amines, CS₂, and quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to afford a broad spectrum of dithiocarbamate-containing piperazines in high yields. nih.gov

Synthesis of Ester and Amide Derivatives

Ester Derivatives: The synthesis of S-ester derivatives of 2-methyl-1-piperazinecarbodithioic acid typically involves the reaction of the corresponding dithiocarbamate salt with an appropriate alkyl or aryl halide. This nucleophilic substitution reaction is a common method for the formation of dithiocarbamate esters. While specific examples for the 2-methylpiperazine derivative are not extensively detailed in readily available literature, the general principle follows the reaction of a sodium or potassium salt of the dithiocarbamic acid with a halide in a suitable solvent.

Amide Derivatives: The formation of amide derivatives can be achieved through several synthetic routes. One approach involves the use of amide coupling reagents to facilitate the reaction between the carbodithioic acid and an amine. researchgate.net Another strategy involves a multicomponent reaction. For instance, a monosubstituted piperazine can react with carbon disulfide and an N-phenylacetamide in the presence of a base to yield piperazine-dithiocarbamate hybrids with an amide linkage. nih.gov Additionally, piperazine amides can be synthesized by reacting a carboxylic acid with a piperazine derivative in the presence of coupling agents like propylphosphonic anhydride (B1165640) (T3P). nih.gov

A general scheme for the synthesis of piperazine amides involves the reaction of a carboxylic acid with a piperazine derivative in the presence of a coupling agent and a base. acgpubs.org This method can be adapted for the synthesis of amide derivatives of 1-Piperazinecarbodithioic acid, 2-methyl-.

Table 1: Examples of Reagents for Amide Bond Formation with Piperazine Derivatives

| Coupling Agent | Base | Solvent | Reference |

| Propylphosphonic anhydride (T3P) | Triethylamine | Dichloromethane | nih.gov |

| EDC.HCl and DMAP | - | Dichloromethane | acgpubs.org |

Formation of Metal Salt Derivatives

Metal salt derivatives, or complexes, of 1-Piperazinecarbodithioic acid, 2-methyl- are readily synthesized by reacting the sodium or potassium salt of the dithiocarbamic acid with a corresponding metal salt in an aqueous or alcoholic solution. figshare.comepa.gov The dithiocarbamate ligand acts as a chelating agent, binding to the metal ion through its two sulfur atoms. This method has been successfully employed to synthesize complexes with a variety of transition metals.

For example, the reaction of the sodium salt of 2-methylpiperazinedithiocarbamate with metal chlorides in a 3:1 molar ratio has been used to prepare complexes of chromium(III), iron(III), cobalt(II), nickel(II), and copper(II). The general reaction is as follows:

MCln + n Na[S2CN(C5H11N)] → M[S2CN(C5H11N)]n + n NaCl

These reactions typically result in the precipitation of the metal complex, which can then be isolated by filtration.

Preparation of Modified Piperazine Moieties (e.g., N-substitution)

Modification of the piperazine moiety, specifically through N-substitution at the unsubstituted nitrogen, is a key strategy for diversifying the properties of 1-Piperazinecarbodithioic acid, 2-methyl- derivatives.

N-Alkylation and N-Arylation: N-alkylation can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks an alkyl halide. acs.org Similarly, N-arylation can be performed via diazonium coupling, where a diazotized primary arylamine reacts with the secondary amine of the piperazine ring. researchgate.net

Reductive amination is another effective method for introducing substituents to the piperazine nitrogen. This reaction involves the condensation of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-substituted piperazine. wm.eduresearchgate.net

A simplified one-pot, one-step synthetic procedure for preparing monosubstituted piperazine derivatives has been developed, which can be applied to introduce a wide range of substituents. nih.gov A multicomponent approach involving the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts in the presence of amines and carbon disulfide also provides a route to functionalized piperazine dithiocarbamates. nih.gov

Table 2: Methods for N-Substitution of Piperazine Derivatives

| Reaction Type | Reagents | Key Features | Reference |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Versatile for introducing various alkyl groups | wm.eduresearchgate.net |

| Diazonium Coupling | Diazotized Arylamine | Forms N-aryl derivatives | researchgate.net |

| Multicomponent Reaction | DABCO salt, Amine, CS2 | One-pot synthesis of functionalized derivatives | nih.gov |

Purification and Isolation Techniques for 1-Piperazinecarbodithioic Acid, 2-Methyl- and its Derivatives

The purification of 1-Piperazinecarbodithioic acid, 2-methyl- and its derivatives is crucial to obtain compounds of high purity for subsequent applications. The choice of method depends on the physical and chemical properties of the target molecule, such as its polarity, solubility, and thermal stability.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of piperazine derivatives. For piperazine compounds that lack a UV chromophore, derivatization with a UV-active tag, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be employed to enable detection. jocpr.com Reversed-phase HPLC can be used for the separation of piperazine derivatives, although challenges such as poor retention on C18 columns may be encountered. researchgate.net

For dithiocarbamate-containing piperazines synthesized via multicomponent reactions, column chromatography using silica (B1680970) gel with a solvent system like ethyl acetate (B1210297)/petroleum ether is an effective purification method. nih.gov Semi-preparative liquid chromatography has also been successfully used for the purification of triazine derivatives containing amino acid-substituted piperazines.

Recrystallization and Precipitation Methods

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent is critical for successful recrystallization. For N-substituted piperazine derivatives, a variety of solvents and solvent mixtures can be employed. The general principle is to dissolve the compound in a hot solvent in which it is highly soluble and then allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.

Precipitation is another common method for isolating products, particularly metal salt derivatives which are often insoluble in the reaction medium. After the reaction is complete, the precipitated metal complex can be collected by filtration and washed with a suitable solvent to remove any unreacted starting materials or byproducts. For some piperazine amides, partitioning between an organic solvent (like dichloromethane) and an aqueous solution (like 5% NaHCO3) followed by evaporation of the organic layer can be used as a preliminary purification step before further purification by flash chromatography. acgpubs.org

Advanced Structural Characterization of 1 Piperazinecarbodithioic Acid, 2 Methyl and Its Complexes

Spectroscopic Analysis for Ligand Elucidation

Spectroscopic techniques are fundamental in determining the structural features of 1-Piperazinecarbodithioic acid, 2-methyl-. By analyzing the interactions of the molecule with electromagnetic radiation, detailed information regarding its stereochemistry, vibrational modes, electronic transitions, and molecular mass can be obtained.

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For 1-Piperazinecarbodithioic acid, 2-methyl-, NMR data is instrumental in confirming the presence and connectivity of the 2-methylpiperazine (B152721) backbone and the dithiocarbamate (B8719985) moiety.

While specific NMR data for 1-Piperazinecarbodithioic acid, 2-methyl- is not extensively reported, the expected chemical shifts can be inferred from the spectra of the parent compound, 2-methylpiperazine, and general knowledge of dithiocarbamates. The introduction of the carbodithioic acid group at the N1 position is expected to cause a significant downfield shift of the adjacent protons and carbons in the piperazine (B1678402) ring due to the electron-withdrawing nature of the C=S group.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methylpiperazine typically shows a complex pattern of multiplets for the ring protons. chemicalbook.com The methyl group protons would appear as a doublet. Upon formation of the dithiocarbamic acid, the protons on the carbons adjacent to the nitrogen atom bonded to the dithiocarbamate group (C2 and C6) would experience a noticeable downfield shift. The stereochemical arrangement of the methyl group at the C2 position influences the magnetic equivalence of the piperazine ring protons, leading to a more complex splitting pattern.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the piperazine ring in 2-methylpiperazine exhibit characteristic chemical shifts. nih.gov The carbon of the dithiocarbamate group (N-C S₂) is expected to appear in the range of 190-210 ppm, a region typical for thiocarbonyl carbons. The introduction of this group would also deshield the adjacent ring carbons (C2 and C6).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Piperazinecarbodithioic Acid, 2-Methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.1-1.3 (d) | ~15-20 |

| Piperazine Ring H | ~2.5-4.0 (m) | - |

| Piperazine Ring C | - | ~40-60 |

| N-C S₂ | - | ~190-210 |

Note: These are predicted values based on analogous compounds and general spectroscopic trends. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Piperazinecarbodithioic acid, 2-methyl- is expected to be dominated by several key vibrational bands. A significant band, often referred to as the "thioureide" band, arising from the C-N stretching vibration within the dithiocarbamate moiety, is anticipated in the region of 1450-1550 cm⁻¹. The C=S stretching vibration typically appears in the range of 950-1050 cm⁻¹. Vibrations associated with the piperazine ring, such as C-H and C-N stretching, will also be present.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying symmetric vibrations and the S-S stretching in disulfide derivatives, which might be formed upon oxidation. The C=S and C-N stretching vibrations are also Raman active and can be used to confirm the presence of the dithiocarbamate group.

Table 2: Characteristic Vibrational Frequencies for 1-Piperazinecarbodithioic Acid, 2-Methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (secondary amine) | 3200-3400 | IR, Raman |

| C-H Stretch (alkyl) | 2850-3000 | IR, Raman |

| C-N Stretch (thioureide) | 1450-1550 | IR, Raman |

| C=S Stretch | 950-1050 | IR, Raman |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Dithiocarbamates and their metal complexes are known to exhibit characteristic UV-Vis absorption bands. The spectrum of 1-Piperazinecarbodithioic acid, 2-methyl- is expected to show intense absorptions in the UV region.

Typically, dithiocarbamates display two main absorption bands. The higher energy band, usually found below 250 nm, is attributed to a π → π* transition within the N-C=S group. A lower energy band, often observed around 280-300 nm, is assigned to a π → π* transition localized on the S-C=S part of the dithiocarbamate moiety. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the nitrogen atom.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern.

For 1-Piperazinecarbodithioic acid, 2-methyl-, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight. The fragmentation pattern is expected to be characteristic of dithiocarbamates and piperazine derivatives. Common fragmentation pathways for dithiocarbamates involve the loss of CS₂ or the cleavage of the C-N bond. bjmu.edu.cn The piperazine ring can undergo fragmentation to produce characteristic ions. The presence of the 2-methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical or the formation of a stable secondary carbocation. Analysis of these fragment ions allows for the confirmation of the proposed structure.

Table 3: Potential Fragment Ions in the Mass Spectrum of 1-Piperazinecarbodithioic Acid, 2-Methyl-

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - CS₂]⁺ | Loss of carbon disulfide |

| [C₅H₁₁N₂]⁺ | 2-methylpiperazine fragment |

Note: The relative abundance of these fragments will depend on the ionization method and energy.

X-ray Crystallography of 1-Piperazinecarbodithioic Acid, 2-Methyl- and its Metal Complexes

In the solid state, the six-membered piperazine ring typically adopts a chair conformation, as this is the most thermodynamically stable arrangement. nih.govnih.govnih.gov The methyl group at the C2 position can exist in either an axial or equatorial orientation. The presence of the bulky dithiocarbamate group at the N1 position would likely favor an equatorial position for the methyl group to minimize steric hindrance.

The chirality of the molecule arises from the stereocenter at the C2 position. A racemic mixture would contain both the (R)- and (S)-enantiomers. In the crystalline state, these enantiomers can pack in various ways, leading to either a racemic compound or a conglomerate of enantiopure crystals.

In metal complexes, 1-Piperazinecarbodithioic acid, 2-methyl- is expected to act as a bidentate ligand, coordinating to the metal center through both sulfur atoms of the dithiocarbamate group. This chelation would result in the formation of a four-membered ring. The geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) would be determined by the nature of the metal ion and the presence of other ligands. The conformation of the 2-methylpiperazine ring within the complex will also be influenced by the coordination geometry and packing forces in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

While a specific crystal structure for 1-Piperazinecarbodithioic acid, 2-methyl- is not available in the surveyed literature, the types of intermolecular interactions that govern its crystal packing can be inferred from its functional groups and studies of analogous compounds. The primary interactions expected are hydrogen bonds, driven by the N-H donor of the piperazine ring.

In the crystal lattices of related piperazine derivatives, extensive hydrogen-bonding networks are common. These typically involve the secondary amine proton (N-H) acting as a hydrogen bond donor to an acceptor atom on an adjacent molecule. In the case of the title compound, potential acceptors include the lone pairs on the sulfur atoms of the dithiocarbamate group and the tertiary nitrogen atom of the piperazine ring of a neighboring molecule. Studies on other piperazine-containing crystals demonstrate the formation of robust N—H⋯O, N—H⋯N, and C—H⋯O interactions that lead to complex three-dimensional networks nih.govsemanticscholar.orgnih.gov. For instance, in centrosymmetric nickel(II) complexes derived from bis-(dithiocarbamato)piperazine, the supramolecular framework is sustained by C-H⋯π and C-H⋯F interactions mdpi.com.

Characterization of Coordination Geometries in Metal Complexes

Dithiocarbamates are highly versatile ligands known for forming stable complexes with a wide range of metal ions. The 1-Piperazinecarbodithioic acid, 2-methyl- ligand typically acts as a bidentate chelating agent, coordinating to the metal center through both sulfur atoms. This chelation forms a stable four-membered ring (M-S-C-S).

The coordination geometry of the resulting complex is primarily determined by the electronic configuration and size of the metal ion.

Square Planar Geometry: For d⁸ metal ions like Nickel(II), a distorted square planar geometry is overwhelmingly common nih.govorientjchem.org. In such complexes, the Ni(II) center is coordinated by two dithiocarbamate ligands, with the four sulfur atoms defining the corners of the plane. X-ray analyses of analogous Ni(II) bis(dithiocarbamate) complexes reveal Ni-S bond lengths in the range of 2.15 Å to 2.22 Å mdpi.comnih.gov. The S-Ni-S "bite angle" within the chelate ring is typically acute, around 75-80°, while the angles between sulfur atoms of different ligands are closer to 90° and 180°.

Tetrahedral Geometry: For d¹⁰ ions such as Zinc(II), a tetrahedral geometry is often preferred rsc.orgmdpi.com. In a hypothetical bis(2-methylpiperazine dithiocarbamate)zinc(II) complex, the zinc atom would be four-coordinate, with bond angles approaching the ideal 109.5°. In some cases, dimeric structures can form where dithiocarbamate ligands bridge two metal centers, leading to a distorted tetrahedral environment at each zinc ion mdpi.com.

Octahedral Geometry: Metal ions like Cobalt(II) can form octahedral complexes, particularly when additional ligands (like water molecules or amino acids) are present in the coordination sphere iosrjournals.org. In such a scenario, two dithiocarbamate ligands would occupy the equatorial plane, with the two additional ligands in the axial positions.

The coordination geometries for various metal complexes with dithiocarbamate ligands are summarized in the table below.

| Metal Ion | Typical Oxidation State | Common Coordination Number | Predominant Geometry | Representative M-S Bond Lengths (Å) |

| Nickel | Ni(II) | 4 | Distorted Square Planar mdpi.comnih.govorientjchem.org | 2.15 - 2.22 mdpi.comnih.gov |

| Copper | Cu(II) | 4 | Distorted Square Planar mdpi.com | ~2.30 - 2.33 mdpi.com |

| Zinc | Zn(II) | 4 | Tetrahedral / Dimeric rsc.orgmdpi.com | ~2.34 - 2.44 mdpi.com |

| Cobalt | Co(II) | 6 | Octahedral iosrjournals.org | Not specified in references |

| Palladium | Pd(II) | 4 | Distorted Square Planar rsc.org | Not specified in references |

Conformational Analysis of the Piperazine Ring and Dithiocarbamate Moiety

Conformational Preferences and Inversion Barriers

The piperazine ring, like cyclohexane, adopts a non-planar chair conformation as its lowest energy state to minimize angular and torsional strain mdpi.comresearchgate.net. This chair form is significantly more stable than alternative boat or twist-boat conformations researchgate.net. In the solid state, crystal structures of piperazine-containing compounds almost invariably show the ring in a chair conformation semanticscholar.orgnih.gov.

The nitrogen atoms of the piperazine ring undergo a rapid process known as pyramidal or nitrogen inversion, where the nitrogen atom and its three substituents move through a planar transition state, effectively turning the pyramid "inside-out" wikipedia.org. This process interconverts axial and equatorial substituents on the nitrogen atom. For simple acyclic amines, the energy barrier to this inversion is quite low, typically in the range of 25-46 kJ/mol (6-11 kcal/mol), making the separation of invertomers impossible at room temperature wikipedia.orgstackexchange.com. The specific barrier for 2-methylpiperazine has not been experimentally determined but is expected to fall within this range.

The dithiocarbamate moiety (S₂C-N) is essentially planar. This planarity arises from the delocalization of the nitrogen lone pair into the C=S π-system, giving the C-N bond significant double-bond character. This resonance is a key feature of dithiocarbamate chemistry.

Impact of Substitution on Ring Conformation

The presence of the 2-methyl group has a profound impact on the conformational equilibrium of the piperazine ring. In a simple monosubstituted cyclohexane, a substituent generally prefers the equatorial position to minimize steric hindrance (1,3-diaxial interactions). However, for 2-substituted piperazines bearing a substituent on one of the nitrogen atoms (i.e., 1,2-disubstituted), the situation can be more complex.

A notable study on 1-acyl and 1-aryl 2-substituted piperazines found that the conformer with the 2-substituent in the axial position was unexpectedly preferred nih.gov. This preference can be attributed to specific electronic and steric effects that stabilize the axial conformation in these systems. While this has not been confirmed specifically for a 1-dithiocarbamate derivative, it suggests that the conformational preference of the 2-methyl group in the title compound may not be straightforward and could favor the axial position.

The dithiocarbamate group at the N1 position is also conformationally significant. Due to its size, it would be expected to prefer an equatorial orientation to minimize steric clashes with the rest of the ring. Coordination to a metal center can also force conformational changes. In some cases, to facilitate bidentate chelation to a metal, a piperazine ring can be forced out of its low-energy chair conformation and into a higher-energy boat form researchgate.net.

Chiroptical Properties of Enantiomerically Pure 1-Piperazinecarbodithioic Acid, 2-Methyl- (if applicable)

The carbon atom at the 2-position of the piperazine ring is a stereocenter, meaning that 1-Piperazinecarbodithioic acid, 2-methyl- is a chiral molecule and can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-2-methylpiperazine-1-carbodithioic acid. Chiral molecules interact differently with plane-polarized light, a property known as optical activity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light wikipedia.org. A CD spectrum provides information about the three-dimensional structure of a molecule, and it is particularly useful for determining the absolute configuration of enantiomers and studying conformational changes.

When a chiral ligand like (R)- or (S)-1-Piperazinecarbodithioic acid, 2-methyl- coordinates to a metal ion, the resulting complex can also be chiral. The CD spectrum of such a complex would be influenced by three main factors:

Intraligand transitions: Electronic transitions within the chiral ligand itself.

d-d transitions: Transitions between the d-orbitals of the metal center, which become optically active because they are perturbed by the chiral environment created by the ligand.

Charge-transfer transitions: Transitions involving the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT).

Despite the inherent chirality of 1-Piperazinecarbodithioic acid, 2-methyl-, a review of the current scientific literature reveals no published studies on the synthesis of its enantiomerically pure forms or any investigation of its chiroptical properties using Circular Dichroism spectroscopy. Such studies would be valuable for assigning the absolute configuration of the molecule and for providing deeper insight into the electronic structure of its chiral metal complexes rsc.orgnih.gov.

Lack of Available Data on Optical Rotatory Dispersion Studies of 1-Piperazinecarbodithioic acid, 2-methyl- and its Complexes

Extensive searches of scientific literature have revealed no specific research articles or data pertaining to the Optical Rotatory Dispersion (ORD) studies of 1-Piperazinecarbodithioic acid, 2-methyl-, or its metallic complexes. While a body of research exists on the broader categories of dithiocarbamate and piperazine complexes, information detailing the chiroptical properties, specifically through ORD analysis, of the requested compound is not available in the public domain.

Optical Rotatory Dispersion is a powerful technique for investigating the stereochemistry of chiral molecules, providing valuable insights into their three-dimensional structure. The absence of published ORD data for 1-Piperazinecarbodithioic acid, 2-methyl- suggests that this particular compound and its complexes may not have been subjected to this type of specialized analysis, or the findings have not been disseminated in accessible scientific literature.

Consequently, the generation of a detailed section on the "" with a focus on "Optical Rotatory Dispersion (ORD) Studies," including data tables and detailed research findings, is not possible at this time. Further empirical research would be required to produce the specific data requested.

Chemical Reactivity and Transformation Mechanisms of 1 Piperazinecarbodithioic Acid, 2 Methyl

Ligand Exchange Reactions and Transmetalation Processes

The dithiocarbamate (B8719985) functional group is a powerful chelating ligand for virtually all transition metals as well as many main group elements, lanthanides, and actinides. nih.gov This strong binding affinity, which forms insoluble complexes with many metals like copper, is utilized in applications such as heavy metal removal from wastewater. ucsb.eduresearchgate.net The complexes formed by 1-Piperazinecarbodithioic acid, 2-methyl- can participate in ligand exchange (substitution) and transmetalation (metal exchange) reactions.

Ligand exchange involves the substitution of the dithiocarbamate ligand by another ligand, or the replacement of other ligands in a metal's coordination sphere by the dithiocarbamate. Dithiocarbamate anions are strong complexing agents and readily form chelate complexes with metal ions.

Transmetalation reactions involve the transfer of the dithiocarbamate ligand from one metal center to another. Studies on various metal dithiocarbamate complexes in dimethyl sulfoxide (B87167) have shown that these reactions can proceed through two primary pathways:

A dissociative pathway involving the dissociation of the dithiocarbamate from its complex, followed by its coordination to a different metal ion.

A direct electrophilic attack by a metal ion on the coordinated dithiocarbamate complex, often involving a binuclear intermediate. publish.csiro.au

The dominant pathway is influenced by factors such as the stability of the original complex and the electrophilic character and substitution lability of the attacking metal ion. publish.csiro.au The relative stability of divalent metal dithiocarbamate complexes generally follows the order: Hg > Cu > Ni > Pb ≈ Cd > Zn. publish.csiro.au This hierarchy dictates that a metal ion can typically displace any metal to its right from its corresponding dithiocarbamate complex. publish.csiro.au Piperazine-based dithiocarbamates have been specifically used as building blocks to create multimetallic assemblies, a process that relies on controlled ligand coordination and exchange reactions. acs.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Centers

The dithiocarbamate anion possesses multiple nucleophilic centers, primarily the sulfur atoms. The nitrogen atom at the N4 position of the piperazine (B1678402) ring is also a nucleophilic site.

The sulfur atoms of the dithiocarbamate anion are highly nucleophilic and are readily alkylated by electrophiles such as alkyl halides to form dithiocarbamate esters. wikipedia.orgresearchgate.net Modern, environmentally benign methods have been developed for this S-alkylation, such as using alcohols as alkylating agents in the presence of a copper nano-catalyst via a hydrogen borrowing strategy. rsc.orgnih.gov

Acylation of dithiocarbamates can also occur. The reaction of dithiocarbamates with acylating agents like acid chlorides can lead to the formation of S-acyl derivatives (thioanhydrides). researchgate.net These derivatives can be unstable and may undergo further reactions, such as rearrangement or elimination of carbon disulfide. researchgate.net While the nitrogen atom of the dithiocarbamate group has reduced nucleophilicity due to resonance delocalization of its lone pair, the secondary amine nitrogen at the N4 position of the 2-methylpiperazine (B152721) ring is a prime site for acylation and alkylation reactions.

The protonation behavior of 1-Piperazinecarbodithioic acid, 2-methyl- involves two distinct sites: the dithiocarbamic acid group and the secondary amine in the piperazine ring.

The dithiocarbamic acid moiety is a relatively strong acid. Dithiocarbamic acids typically have pKa values in the range of 3 to 5, indicating they are significantly deprotonated at neutral pH to form the dithiocarbamate anion. nih.govacs.org

Table 2: Acidity Constants for Dithiocarbamic Acids

| Compound | pKa | Reference |

|---|---|---|

| Dithiocarbamic acid (unsubstituted) | 2.95 | guidechem.com |

| Tetramethylenedithiocarbamic acid | 3.1 | nih.gov |

| Aryldithiocarbamic acids | ~3.2 - 3.5 | acs.org |

The piperazine ring contains a basic secondary amine at the N4 position. The basicity of this nitrogen is influenced by the 2-methyl substituent. Data for 2-methylpiperazine indicates it has two pKa values for its conjugate acids, reflecting the protonation of its two nitrogen atoms. The nitrogen at the N4 position in the title compound behaves as a typical secondary amine, readily undergoing protonation in acidic media. The nitrogen at the N1 position, being part of the dithiocarbamate group, is non-basic due to the delocalization of its lone pair into the C=S bond.

Table 3: Basicity Constants for Piperazine Derivatives

| Compound | pKa1 (H₂L²⁺) | pKa2 (HL⁺) | pKb (from pKa2) | Reference |

|---|---|---|---|---|

| Piperazine | 5.33 | 9.73 | 4.27 | stackexchange.com |

| 2-Methylpiperazine | 5.62 | 9.60 | 4.40 | chemicalbook.comchemicalbook.com |

| N-Methylpiperazine | - | 9.14 | 4.86 | stackexchange.com |

Based on this data, the N4 nitrogen of 1-Piperazinecarbodithioic acid, 2-methyl- is expected to be protonated in moderately acidic to neutral solutions, while the dithiocarbamate group will exist as an anion. In strongly acidic solutions (pH < ~3), the dithiocarbamate anion will also be protonated to form the neutral dithiocarbamic acid, which is known to be unstable. ucsb.edu

Thermal Decomposition Pathways and Stability Studies of 1-Piperazinecarbodithioic Acid, 2-Methyl-

The thermal stability and decomposition of dithiocarbamic acids and their derivatives are influenced by the nature of the substituents on the nitrogen atom and the presence of other functional groups. For 1-Piperazinecarbodithioic acid, 2-methyl-, the presence of the methyl group on the piperazine ring is expected to influence its thermal behavior compared to the unsubstituted parent compound.

In general, the thermal decomposition of dithiocarbamic acids can proceed through several pathways. A primary decomposition route involves the liberation of carbon disulfide (CS₂) and the corresponding amine. For 1-Piperazinecarbodithioic acid, 2-methyl-, this would yield 2-methylpiperazine and carbon disulfide.

Equation 1: Postulated Primary Thermal Decomposition Pathway C₆H₁₂N₂S₂ (1-Piperazinecarbodithioic acid, 2-methyl-) → C₅H₁₂N₂ (2-Methylpiperazine) + CS₂ (Carbon disulfide)

The stability of the dithiocarbamic acid is often related to the basicity of the parent amine. However, without specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1-Piperazinecarbodithioic acid, 2-methyl-, precise decomposition temperatures and energy profiles cannot be provided.

Studies on related metal complexes of dithiocarbamates, such as those involving piperazine, indicate that thermal decomposition can be a multi-stage process. For instance, the thermogravimetric analysis of some piperazine-pivoted transition metal dithiocarbamates shows a two-stage thermolytic pattern for the ligand itself. researchgate.net This suggests that the decomposition of 1-Piperazinecarbodithioic acid, 2-methyl- might also involve intermediate steps before complete degradation. The final products of the thermal decomposition of metal dithiocarbamate complexes are often metal sulfides. researchgate.net

It is also important to consider the stability of the precursor, 2-methylpiperazine. This compound is known to be a stable, though combustible, solid. scbt.com Its decomposition under high heat can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). While this pertains to the amine itself, it provides context for the potential breakdown products under more extreme thermal conditions.

Investigation of Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies and elucidation of the mechanistic pathways for the thermal decomposition of 1-Piperazinecarbodithioic acid, 2-methyl- are not extensively documented. However, insights can be drawn from studies on the acid-catalyzed decomposition of related dithiocarbamates and the reactivity of piperazines with carbon dioxide, which involves the formation of carbamates.

Research on the acid cleavage of piperidyl dithiocarbamate and its analogues has shown that the decomposition mechanism is pH-dependent. nih.gov In acidic conditions, the decomposition often proceeds via the protonated dithiocarbamic acid. The rate of decomposition is influenced by the basicity of the parent amine. nih.govresearchgate.net While this is not thermal decomposition, it highlights the importance of the nitrogen basicity in the stability of the dithiocarbamate group.

The reaction of 2-methylpiperazine with CO₂ to form carbamates has been studied in the context of carbon capture technologies. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbon of CO₂. The presence of the methyl group on the piperazine ring can influence the nucleophilicity of the nitrogen atoms and the stability of the resulting carbamate. This reactivity is analogous to the formation of dithiocarbamates from amines and CS₂. The kinetics of the reverse reaction, the decomposition of the carbamate, could provide some parallels to the initial steps of the thermal decomposition of the dithiocarbamic acid.

The mechanism of thermal decomposition for dithiocarbamates, in general, is thought to proceed through a concerted mechanism involving a four-membered transition state, leading to the formation of the amine and CS₂. The presence of the second nitrogen atom in the piperazine ring of 1-Piperazinecarbodithioic acid, 2-methyl- could potentially influence this mechanism, possibly through intramolecular interactions.

Without specific experimental data, any proposed kinetic parameters or detailed mechanistic steps for the thermal decomposition of 1-Piperazinecarbodithioic acid, 2-methyl- would be speculative. Further research, including techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) and kinetic modeling, would be necessary to fully elucidate these aspects.

Coordination Chemistry of 1 Piperazinecarbodithioic Acid, 2 Methyl As a Ligand

Chelation Behavior of 1-Piperazinecarbodithioic Acid, 2-Methyl-

The chelation of 1-Piperazinecarbodithioic acid, 2-methyl- to a metal center is primarily dictated by the interaction of its two sulfur atoms with the metal ion. This interaction can lead to different coordination modes, with the bidentate fashion being the most common.

Dithiocarbamate (B8719985) ligands like 1-Piperazinecarbodithioic acid, 2-methyl- can theoretically coordinate to a metal ion in either a monodentate or a bidentate fashion. researchgate.net In the monodentate mode , only one of the sulfur atoms of the dithiocarbamate group forms a bond with the metal center. This type of coordination is less common but can be observed in certain mixed-ligand complexes where steric hindrance or the electronic preferences of other ligands favor it. nih.gov The presence of a single ν(C-S) stretching frequency in the infrared spectrum is indicative of a symmetrical coordination, while a splitting of this band suggests an unsymmetrical or monodentate coordination. sysrevpharm.org

However, the bidentate coordination mode is far more prevalent for dithiocarbamate ligands. nih.gov In this arrangement, both sulfur atoms of the -NCS2 group coordinate to the metal ion, forming a stable four-membered chelate ring. sysrevpharm.org Spectroscopic evidence, particularly a single sharp band for the ν(C=S) stretching vibration in the infrared spectrum, strongly supports a symmetric bidentate chelation. This has been observed in complexes of 2-methylpiperazinedithiocarbamate with various transition metals, indicating that the ligand exhibits a bidentate nature in these compounds. The formation of the chelate ring in bidentate coordination significantly enhances the thermodynamic stability of the metal complexes, a phenomenon known as the chelate effect.

The coordination behavior of 1-Piperazinecarbodithioic acid, 2-methyl- is influenced by both steric and electronic factors originating from its molecular structure.

Synthesis and Characterization of Metal Complexes with 1-Piperazinecarbodithioic Acid, 2-Methyl-

The synthesis of metal complexes with 1-Piperazinecarbodithioic acid, 2-methyl- typically involves the reaction of a metal salt with the sodium or potassium salt of the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared and electronic spectroscopy, magnetic susceptibility measurements, and X-ray crystallography.

Complexes of 1-Piperazinecarbodithioic acid, 2-methyl- with several first-row transition metals have been synthesized and characterized. These complexes are generally prepared by reacting the sodium salt of the ligand with the corresponding metal chloride in an alcoholic solution.

A summary of some synthesized transition metal complexes with 2-methylpiperazinedithiocarbamate is presented below:

| Metal Ion | Complex Formula | Proposed Geometry | Magnetic Moment (B.M.) |

| Cr(III) | [Cr(2-Mepipzdtc)3] | Octahedral | 3.75 |

| Fe(III) | [Fe(2-Mepipzdtc)3] | Octahedral | 5.90 |

| Co(II) | [Co(2-Mepipzdtc)2] | Tetrahedral | 4.45 |

| Ni(II) | [Ni(2-Mepipzdtc)2] | Square Planar | Diamagnetic |

| Cu(II) | [Cu(2-Mepipzdtc)2] | Square Planar | 1.85 |

Data sourced from available research literature.

Dithiocarbamate ligands are known to form stable complexes with a variety of main group elements. researchgate.netguildhe.ac.uk Although there is a lack of specific research on complexes of 1-Piperazinecarbodithioic acid, 2-methyl- with main group metals, general trends in dithiocarbamate coordination chemistry can be considered. Elements from groups 13, 14, 15, and 16 have all been shown to form structurally diverse complexes with dithiocarbamates. guildhe.ac.uk For instance, complexes of tin(IV) with dithiocarbamates have been extensively studied and exhibit a range of coordination numbers and geometries. researchgate.net The synthesis of main group metal dithiocarbamate complexes often involves the reaction of a metal halide or alkoxide with an alkali metal salt of the dithiocarbamate ligand. nih.gov

The coordination chemistry of dithiocarbamate ligands with lanthanides and actinides is an area of active research, partly due to the potential applications of these complexes in nuclear waste separation and other technologies. nih.govacs.org Dithiocarbamates, as soft sulfur donor ligands, show some selectivity for the heavier actinides over the lanthanides. nih.gov While specific complexes of 1-Piperazinecarbodithioic acid, 2-methyl- with lanthanides and actinides have not been reported, studies on other dithiocarbamate ligands provide insight into their potential coordination behavior. Lanthanide(III) ions typically form complexes with three or four dithiocarbamate ligands, often with the inclusion of other neutral donor ligands in the coordination sphere to satisfy their high coordination numbers. ijcrt.org Similarly, actinides in various oxidation states form stable complexes with dithiocarbamate ligands. nih.gov The synthesis of these f-block element complexes usually involves the reaction of the corresponding metal salt with the dithiocarbamate ligand in a non-aqueous solvent. ijcrt.org

Magnetic Properties of Paramagnetic Metal Complexes

Paramagnetic metal complexes of 1-Piperazinecarbodithioic acid, 2-methyl- are those that contain one or more unpaired electrons. The magnetic properties of these complexes, arising from the spin and orbital angular momenta of these electrons, provide deep insights into their electronic structure and bonding. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are pivotal in characterizing these properties.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species. For complexes of 1-Piperazinecarbodithioic acid, 2-methyl-, this method provides detailed information about the local environment of the metal ion.

For a typical square planar Copper(II) complex (a d⁹ system), the unpaired electron resides predominantly in the dx²-y² orbital. The EPR spectrum is characterized by anisotropic g-values (g∥ > g⊥ > 2.0023), indicative of this ground state. Hyperfine coupling to the copper nucleus (I = 3/2) splits the g∥ signal into four components.

High-spin Cobalt(II) complexes (a d⁷ system) in an octahedral or distorted octahedral environment are also EPR active with an effective spin S = 3/2. These systems often exhibit large zero-field splitting (ZFS), which significantly influences the EPR spectrum. The spectra can be complex, often showing broad signals from which effective g-values can be extracted. For a high-spin Co(II) complex with axial symmetry, the spectrum can be analyzed to yield g' values that relate to the true g-tensor and the ZFS parameters.

Data presented for analogous dithiocarbamate and coordination complexes as specific research on the 2-methyl- derivative is limited.

Interactive Table 5.3.1: Representative EPR Parameters for Paramagnetic Metal Complexes with Analogous Ligands| Metal Ion | Coordination Environment | Spin State (S) | g-values | Hyperfine Coupling (A∥) | Reference System |

|---|---|---|---|---|---|

| Cu(II) | Square Planar | 1/2 | g∥ ≈ 2.09, g⊥ ≈ 2.02 | ~150 x 10⁻⁴ cm⁻¹ | Analogous Cu(II) Dithiocarbamates |

Magnetic susceptibility measurements provide information about the bulk magnetic moment of a material, which is directly related to the number of unpaired electrons and their orbital angular momentum contribution. These measurements are typically conducted over a range of temperatures to understand the magnetic behavior.

For high-spin octahedral Co(II) complexes, which have three unpaired electrons (t₂g⁵eg²), the magnetic moment is expected to be significantly above the spin-only value of 3.87 B.M. due to a large orbital contribution arising from the ⁴T₁g ground state. nih.govrsc.orgijsrp.org The effective magnetic moments (μ_eff) for such complexes typically fall in the range of 4.7–5.2 B.M. nih.govijsrp.org The temperature dependence of the magnetic susceptibility (χM) for these complexes often shows a gradual decrease in the product χM*T upon cooling, which is a characteristic feature of the spin-orbit coupling effect in the ⁴T₁g ground term. mdpi.com

For a typical Ni(II) dithiocarbamate complex with a square planar geometry, the d⁸ configuration results in a diamagnetic (S=0) state. However, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons (t₂g⁶eg²) and exhibit magnetic moments in the range of 2.9-3.4 B.M., consistent with the spin-only value of 2.83 B.M. plus a small orbital contribution.

Data presented for analogous dithiocarbamate complexes as specific research on the 2-methyl- derivative is limited.

Interactive Table 5.3.2: Typical Magnetic Moments for Paramagnetic Metal Dithiocarbamate Complexes| Metal Ion | Typical Geometry | d-electron Configuration | Spin State | Theoretical Spin-only μ_eff (B.M.) | Experimental μ_eff Range (B.M.) |

|---|---|---|---|---|---|

| Co(II) | High-Spin Octahedral | d⁷ | 3/2 | 3.87 | 4.7 - 5.2 nih.govijsrp.org |

| Ni(II) | Octahedral | d⁸ | 1 | 2.83 | 2.9 - 3.4 |

Electronic Properties of Metal Complexes

The electronic properties of metal complexes with 1-Piperazinecarbodithioic acid, 2-methyl- are governed by the interactions between the metal d-orbitals and the ligand orbitals. These interactions determine the color, stability, and reactivity of the complexes.

Ligand Field Theory (LFT) provides a framework for understanding the splitting of the metal d-orbitals in the presence of the ligand's electric field. For dithiocarbamates, which are strong-field ligands, this splitting is significant. In a square planar Ni(II) complex, the d-orbitals split into four distinct energy levels, with the dx²-y² orbital being the highest in energy and unoccupied.

A more detailed picture is provided by Molecular Orbital (MO) theory. In a complex like bis(2-methyl-1-piperazinecarbodithioato)nickel(II), the MO diagram would show bonding and antibonding orbitals resulting from the overlap of the sulfur p-orbitals with the nickel d-orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic transitions. In many square planar Ni(II) dithiocarbamates, the HOMO is often a combination of metal d-orbitals and sulfur p-orbitals, while the LUMO is primarily composed of the metal dx²-y² orbital mixed with sulfur p-orbitals. This arrangement is crucial for understanding the intense charge transfer bands observed in their electronic spectra.

Electronic absorption spectroscopy (UV-Vis) is a key tool for probing the electronic structure of these complexes. The spectra are typically dominated by intense bands resulting from charge transfer transitions, which often obscure the weaker d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): Dithiocarbamate ligands are electron-rich, and their complexes often exhibit intense LMCT bands. These transitions involve the promotion of an electron from a ligand-based orbital (primarily on the sulfur atoms) to a metal-based d-orbital. For Cu(II) dithiocarbamates, a strong absorption around 435 nm is characteristic of an S(σ) → Cu(dx²-y²) LMCT transition. acs.org This band is responsible for the typical brown or deep red color of these complexes.

Intra-ligand Transitions: Transitions occurring within the ligand itself, typically π → π* transitions within the NCS₂ moiety, are usually observed in the ultraviolet region of the spectrum.

Data presented for analogous dithiocarbamate complexes as specific research on the 2-methyl- derivative is limited.

Interactive Table 5.4.2: Characteristic Electronic Transitions in Metal Dithiocarbamate Complexes| Metal Complex Type | Transition Type | Typical Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|---|

| Cu(II) Dithiocarbamate | LMCT | ~435 | >10,000 | S(σ) → Cu(dx²-y²) acs.org |

| Ni(II) Dithiocarbamate | LMCT | ~325-475 | High | S(pπ) → Ni(dx²-y²) |

Supramolecular Assembly and Self-Organization of Metal Complexes

The 1-Piperazinecarbodithioic acid, 2-methyl- ligand contains a secondary amine group (N-H) within the piperazine (B1678402) ring, which is not involved in coordination to the metal center. This N-H group provides a site for hydrogen bonding, enabling the metal complexes to act as building blocks for the formation of extended supramolecular architectures.

The self-organization of these complexes in the solid state is often driven by a network of intermolecular interactions. Hydrogen bonds of the type N-H···S, where the piperazine nitrogen donates a hydrogen bond to a sulfur atom of an adjacent complex, can link individual molecules into one-dimensional chains or two-dimensional sheets. The methyl group on the piperazine ring can also influence the packing arrangement through steric effects and weak C-H···S or C-H···π interactions.

Theoretical and Computational Studies of 1 Piperazinecarbodithioic Acid, 2 Methyl

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules. For 1-Piperazinecarbodithioic acid, 2-methyl-, these computational approaches provide valuable insights into its geometry, stability, and reactivity.

Optimization of Molecular Geometries and Conformational Energies

The first step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. For 1-Piperazinecarbodithioic acid, 2-methyl-, this process would typically involve exploring different conformations of the piperazine (B1678402) ring, which can exist in chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperazine and its derivatives. scispace.comdergipark.org.tr The presence of the 2-methyl group can lead to axial and equatorial isomers, with the equatorial position often being energetically favored to minimize steric hindrance.

The orientation of the carbodithioic acid group relative to the piperazine ring also contributes to the conformational landscape. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the energies of these different conformers. scispace.comdergipark.org.trbohrium.com The results of such calculations would allow for the identification of the global minimum energy structure and the relative energies of other stable conformers.

Table 1: Illustrative Conformational Energy Data for a Substituted Piperazine Derivative

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial) | B3LYP/6-311++G(d,p) | 0.00 |

| Chair (Axial) | B3LYP/6-311++G(d,p) | 1.5 - 3.0 |

| Boat | B3LYP/6-311++G(d,p) | 5.0 - 7.0 |

Note: This table is illustrative and based on typical values for substituted piperazines. Actual values for 1-Piperazinecarbodithioic acid, 2-methyl- would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial in determining a molecule's ability to act as an electron donor or acceptor.

Table 2: Representative Frontier Molecular Orbital Energies for a Dithiocarbamate (B8719985) Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -0.5 | Primarily localized on the N-C=S system, indicating a site for nucleophilic attack. |

| HOMO | -6.0 to -5.0 | Concentrated on the sulfur atoms, suggesting a propensity to donate electrons. |

| HOMO-LUMO Gap | 4.0 - 5.0 | Reflects the kinetic stability of the molecule. |

Note: This table provides typical energy ranges for dithiocarbamate compounds. Specific calculations are needed for 1-Piperazinecarbodithioic acid, 2-methyl-.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ymerdigital.com The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR): DFT calculations can predict ¹H and ¹³C NMR chemical shifts. scispace.comdergipark.org.trresearchgate.net For 1-Piperazinecarbodithioic acid, 2-methyl-, theoretical calculations would help in assigning the signals observed in experimental spectra. The chemical shifts of the protons and carbons in the piperazine ring are sensitive to their conformation (axial vs. equatorial). scispace.com The carbon of the CS₂ group in dithiocarbamates typically appears at a characteristic downfield shift in the ¹³C NMR spectrum. ymerdigital.com

Infrared (IR): Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. scispace.comdergipark.org.tr Key vibrational modes for this molecule would include the N-H stretch, C-H stretches of the piperazine ring and methyl group, and the characteristic C-N and C=S stretching frequencies of the dithiocarbamate moiety. Comparing the calculated spectrum with the experimental one can aid in the structural elucidation of the compound.

UV-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.gov Dithiocarbamate ligands generally exhibit intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the N-C=S and S-C=S groups. nih.gov

Table 3: Predicted Spectroscopic Data for 1-Piperazinecarbodithioic Acid, 2-Methyl- (Illustrative)

| Spectroscopy | Parameter | Predicted Value/Range | Characteristic Group |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~200 ppm | N-CS₂ |

| ¹H NMR | Chemical Shift (δ) | 2.5 - 3.5 ppm | Piperazine ring protons |

| IR | Wavenumber (cm⁻¹) | 1450 - 1550 cm⁻¹ | C-N stretching |

| IR | Wavenumber (cm⁻¹) | 950 - 1050 cm⁻¹ | C=S stretching |

| UV-Vis | λ_max | 250 - 350 nm | π→π* and n→π* transitions |

Note: These are illustrative values based on related compounds. Accurate predictions require specific quantum chemical calculations.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and flexibility of 1-Piperazinecarbodithioic acid, 2-methyl- in a solvent environment. tandfonline.com While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly model the interactions between the solute and solvent molecules over time.

An MD simulation would reveal how the piperazine ring fluctuates between different conformations and how the 2-methyl and carbodithioic acid groups move relative to the ring. nih.gov It would also provide information on the solvation structure, showing how solvent molecules arrange themselves around the solute. This is particularly important for understanding the compound's solubility and its interactions with other molecules in solution.

Advanced Research Applications of 1 Piperazinecarbodithioic Acid, 2 Methyl and Its Complexes Excluding Biological/clinical

Catalysis in Organic and Inorganic Reactions

Metal complexes of dithiocarbamate (B8719985) ligands are known to exhibit catalytic activity in various organic transformations. The sulfur donor atoms can stabilize a range of metal oxidation states, and the electronic properties of the ligand can be tuned by the substituents on the nitrogen atom, influencing the catalytic performance. For 1-piperazinecarbodithioic acid, 2-methyl-, the presence of the methyl group introduces both steric and electronic effects that could modulate the catalytic behavior of its metal complexes.

Homogeneous Catalysis (e.g., C-C coupling, oxidation reactions)

Although copper dithiocarbamate complexes have not been as widely used in homogeneous catalysis as other ligand systems, they have shown potential. researchgate.net For instance, copper-based catalysts are pivotal in various C-C coupling reactions. rsc.orgresearchgate.net It is plausible that copper(II) or other transition metal complexes of 2-methylpiperazine-1-carbodithioic acid could serve as catalysts for such transformations. The ligand would chelate the metal center, and the resulting complex could facilitate oxidative addition and reductive elimination steps characteristic of cross-coupling catalytic cycles.

In the realm of oxidation reactions, transition metal complexes are frequently employed as catalysts for processes like the oxidation of alcohols or anilines. mdpi.comnih.gov Metal complexes involving dithiocarbamate ligands can facilitate electron transfer processes essential for these reactions. A hypothetical application could involve a manganese or cobalt complex of 1-piperazinecarbodithioic acid, 2-methyl- catalyzing the aerobic oxidation of anilines to azobenzenes, a reaction demonstrated with other Schiff base complexes. mdpi.com The specific role of the 2-methylpiperazine (B152721) moiety would be to influence the solubility, stability, and redox potential of the catalytic species.

Heterogeneous Catalysis (e.g., Immobilized Complexes)

To enhance reusability and simplify product purification, homogeneous catalysts are often immobilized on solid supports. Metal complexes of 1-piperazinecarbodithioic acid, 2-methyl- could potentially be anchored to supports like silica (B1680970), polymers, or metal-organic frameworks (MOFs). The secondary amine group on the piperazine (B1678402) ring offers a potential site for covalent attachment to a functionalized support material. Once immobilized, these solid-phase catalysts could be used in flow reactors or batch processes for various organic transformations, combining the selective reactivity of the complex with the practical advantages of heterogeneous catalysis. nih.gov While specific examples involving this ligand are not documented, the principle is a cornerstone of green chemistry.

Mechanistic Studies of Catalytic Cycles

The mechanism of catalytic reactions involving dithiocarbamate complexes is intricate. The dithiocarbamate ligand is not merely a spectator; its ability to stabilize different oxidation states of the metal center is crucial. nih.gov Mechanistic studies would likely reveal that the 2-methylpiperazine-1-carbodithioate ligand participates actively in the catalytic cycle. For example, in a hypothetical cross-coupling reaction, the cycle might involve the transformation of an M(II) precursor complex to a higher oxidation state like M(IV) upon oxidative addition of a substrate. Subsequent steps would involve transmetalation and reductive elimination to form the product and regenerate the active M(II) catalyst. The electronic delocalization within the dithiocarbamate moiety, influenced by the 2-methylpiperazine group, would play a key role in the energetics and kinetics of these steps. nih.govrsc.org

Materials Science Applications

The unique chemical structure of 1-piperazinecarbodithioic acid, 2-methyl- makes it and its derivatives highly suitable for applications in materials science, from the synthesis of nanoscale materials to the precise construction of polymers.

Precursors for Metal Sulfide (B99878) Nanomaterials Synthesis

A prominent application of metal dithiocarbamate complexes is their use as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles (NPs). nih.govnih.govbohrium.com These complexes contain the metal and the sulfur source in one molecule, often with a low decomposition temperature, which allows for the formation of high-purity metal sulfide nanostructures with controlled size and morphology. nih.gov

The general process involves the thermolysis of a metal complex of 1-piperazinecarbodithioic acid, 2-methyl- in a high-boiling point solvent, often in the presence of capping agents like hexadecylamine (B48584) (HDA) or trioctylphosphine (B1581425) oxide (TOPO). nih.gov The capping agents control the growth and prevent agglomeration of the nanoparticles. The thermal decomposition of the precursor leads to the formation of the corresponding metal sulfide. For example, a lead(II) complex of a similar ligand, bis(4-methylpiperidine-1-carbodithioato)-lead(II), has been successfully used to synthesize lead sulfide (PbS) nanoparticles. nih.gov It is highly probable that a lead(II) complex of 2-methylpiperazine-1-carbodithioic acid would similarly serve as an effective precursor for PbS NPs.

Table 1: Representative Dithiocarbamate Precursors for Metal Sulfide Nanoparticle Synthesis

| Precursor Complex | Target Nanoparticle | Decomposition Temp. (°C) | Capping Agent | Ref. |

|---|---|---|---|---|

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | PbS | 180 | HDA, ODA, TOPO | nih.gov |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | PbS | 180 | HDA, ODA, TOPO | nih.gov |

Components in Polymer Chemistry (e.g., controlled radical polymerization)

Dithiocarbamates are highly effective chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.eduresearchgate.net This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). nih.govopenrepository.com

The effectiveness of a dithiocarbamate as a RAFT agent is critically dependent on the electronic properties of the substituents on the nitrogen atom. cmu.eduresearchgate.net For dithiocarbamates derived from secondary amines like 2-methylpiperazine, the lone pair of electrons on the nitrogen atom conjugates with the C=S bond. The extent of this conjugation influences the stability of the intermediate radical species in the RAFT equilibrium, thereby controlling the polymerization process. While simple N,N-dialkyl dithiocarbamates are often ineffective, those where the nitrogen lone pair's availability is moderated (e.g., by being part of an aromatic system) show excellent control. cmu.edu The 2-methylpiperazine derivative would be expected to function as a RAFT agent for controlling the polymerization of "less activated monomers" (LAMs) such as vinyl acetate (B1210297) or N-vinylpyrrolidone, similar to other cyclic amine dithiocarbamates. openrepository.com

Table 2: Efficacy of Dithiocarbamate-type RAFT Agents in Polymerization

| RAFT Agent Type | Monomer Type Controlled | Resulting Polydispersity (Đ) | Key Feature | Ref. |

|---|---|---|---|---|

| N,N-Dialkyl Dithiocarbamates | Generally poor control | > 1.5 | High electron density on Nitrogen | cmu.edu |

| N-Aryl Dithiocarbamates | Styrene, (meth)acrylates | < 1.2 | N lone pair part of aromatic system | cmu.edu |

The use of 1-piperazinecarbodithioic acid, 2-methyl- in this context would allow for the synthesis of well-defined polymers, potentially with applications in advanced materials and nanotechnology.

Design of Metal-Organic Frameworks (MOFs)